Cas no 1498678-06-0 (3-(1-methyl-1H-indazol-3-yl)propanenitrile)

3-(1-Methyl-1H-indazol-3-yl)propanenitrile is a versatile nitrile-functionalized indazole derivative with applications in pharmaceutical and organic synthesis. Its structure features a 1-methylindazole core linked to a propanenitrile moiety, offering reactivity for further functionalization, such as hydrolysis to carboxylic acids or reduction to amines. The compound is valued for its role as a key intermediate in the development of bioactive molecules, particularly in medicinal chemistry for kinase inhibitor research. Its stability and well-defined synthetic pathway make it a reliable building block for heterocyclic compounds. The product is typically supplied with high purity, ensuring consistent performance in research and industrial applications.
3-(1-methyl-1H-indazol-3-yl)propanenitrile structure
1498678-06-0 structure
Product name:3-(1-methyl-1H-indazol-3-yl)propanenitrile
CAS No:1498678-06-0
MF:C11H11N3
MW:185.225141763687
CID:6391613
PubChem ID:65830700

3-(1-methyl-1H-indazol-3-yl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(1-methyl-1H-indazol-3-yl)propanenitrile
    • 1H-Indazole-3-propanenitrile, 1-methyl-
    • EN300-1841102
    • AKOS015172104
    • CS-0305779
    • 1498678-06-0
    • Inchi: 1S/C11H11N3/c1-14-11-7-3-2-5-9(11)10(13-14)6-4-8-12/h2-3,5,7H,4,6H2,1H3
    • InChI Key: RISXVFHLUILUDT-UHFFFAOYSA-N
    • SMILES: N1(C)C2=C(C=CC=C2)C(CCC#N)=N1

Computed Properties

  • Exact Mass: 185.095297364g/mol
  • Monoisotopic Mass: 185.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • Density: 1.12±0.1 g/cm3(Predicted)
  • Boiling Point: 385.5±17.0 °C(Predicted)
  • pka: 1.56±0.50(Predicted)

3-(1-methyl-1H-indazol-3-yl)propanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1841102-5.0g
3-(1-methyl-1H-indazol-3-yl)propanenitrile
1498678-06-0
5g
$3728.0 2023-06-02
Enamine
EN300-1841102-10.0g
3-(1-methyl-1H-indazol-3-yl)propanenitrile
1498678-06-0
10g
$5528.0 2023-06-02
Enamine
EN300-1841102-5g
3-(1-methyl-1H-indazol-3-yl)propanenitrile
1498678-06-0
5g
$2028.0 2023-09-19
Enamine
EN300-1841102-0.1g
3-(1-methyl-1H-indazol-3-yl)propanenitrile
1498678-06-0
0.1g
$615.0 2023-09-19
Enamine
EN300-1841102-2.5g
3-(1-methyl-1H-indazol-3-yl)propanenitrile
1498678-06-0
2.5g
$1370.0 2023-09-19
Enamine
EN300-1841102-0.5g
3-(1-methyl-1H-indazol-3-yl)propanenitrile
1498678-06-0
0.5g
$671.0 2023-09-19
Enamine
EN300-1841102-0.25g
3-(1-methyl-1H-indazol-3-yl)propanenitrile
1498678-06-0
0.25g
$642.0 2023-09-19
Enamine
EN300-1841102-1.0g
3-(1-methyl-1H-indazol-3-yl)propanenitrile
1498678-06-0
1g
$1286.0 2023-06-02
Enamine
EN300-1841102-0.05g
3-(1-methyl-1H-indazol-3-yl)propanenitrile
1498678-06-0
0.05g
$587.0 2023-09-19
Enamine
EN300-1841102-1g
3-(1-methyl-1H-indazol-3-yl)propanenitrile
1498678-06-0
1g
$699.0 2023-09-19

Additional information on 3-(1-methyl-1H-indazol-3-yl)propanenitrile

Recent Advances in the Study of 3-(1-methyl-1H-indazol-3-yl)propanenitrile (CAS: 1498678-06-0)

The compound 3-(1-methyl-1H-indazol-3-yl)propanenitrile (CAS: 1498678-06-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This nitrile-containing indazole derivative has been identified as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting protein kinases and other enzymes involved in critical cellular pathways. Recent studies have explored its utility in the design of novel therapeutic agents, with a focus on its physicochemical properties, synthetic routes, and biological activities.

One of the most notable advancements in the study of 3-(1-methyl-1H-indazol-3-yl)propanenitrile is its role as a precursor in the synthesis of kinase inhibitors. Kinases are a major class of drug targets, and the indazole scaffold is a privileged structure in kinase inhibitor design. Researchers have successfully utilized this compound to develop potent and selective inhibitors for kinases such as JAK2, FLT3, and CDK4/6, which are implicated in various cancers and inflammatory diseases. The nitrile group in the molecule has been shown to enhance binding affinity and selectivity through interactions with key residues in the kinase active site.

In addition to its applications in kinase inhibitor development, 3-(1-methyl-1H-indazol-3-yl)propanenitrile has also been investigated for its potential in other therapeutic areas. For instance, recent studies have demonstrated its utility in the synthesis of compounds with anti-inflammatory and neuroprotective properties. The indazole core, combined with the nitrile functionality, provides a versatile platform for structural modifications that can lead to diverse biological activities. This versatility makes the compound an attractive starting point for the discovery of new drugs targeting a wide range of diseases.

The synthetic routes to 3-(1-methyl-1H-indazol-3-yl)propanenitrile have been optimized in recent years to improve yield and scalability. One of the most efficient methods involves the palladium-catalyzed coupling of 1-methyl-1H-indazole-3-boronic acid with acrylonitrile, followed by purification steps to obtain the desired product in high purity. Advances in catalytic systems and reaction conditions have significantly enhanced the feasibility of large-scale production, which is critical for its application in industrial drug development.

Despite these promising developments, challenges remain in the study of 3-(1-methyl-1H-indazol-3-yl)propanenitrile. For example, further research is needed to fully elucidate its metabolic stability and potential toxicity profiles, which are crucial for its translation into clinical applications. Additionally, the exploration of its derivatives and analogs could uncover new therapeutic opportunities. Ongoing studies are focused on addressing these gaps and expanding the compound's utility in medicinal chemistry.

In conclusion, 3-(1-methyl-1H-indazol-3-yl)propanenitrile (CAS: 1498678-06-0) represents a valuable building block in the design of bioactive molecules, particularly kinase inhibitors. Its unique structural features and versatile applications make it a compound of significant interest in chemical biology and drug discovery. Continued research efforts are expected to further unlock its potential and contribute to the development of novel therapeutics for various diseases.

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